Regioselective Metalation at C2: Directed ortho-Metalation Enabled by the C3 Bromo Substituent
3-Bromofuran undergoes regioselective metalation at the C2 position when treated with NaHMDS, a process driven by the directing effect of the adjacent electron-withdrawing bromo group [1]. This contrasts with the metalation of unsubstituted furan, which typically yields mixtures of regioisomers [1]. The C3 bromo substituent in 3-bromofuran-2,5-dicarbaldehyde is expected to confer analogous directing capability, enabling predictable C2 functionalization prior to aldehyde manipulation or cross-coupling.
| Evidence Dimension | Regioselectivity of metalation |
|---|---|
| Target Compound Data | Selective metalation at C2 (inferred from 3-bromofuran analog) |
| Comparator Or Baseline | Unsubstituted furan: Non-selective metalation, mixture of regioisomers |
| Quantified Difference | Qualitative: Single regioisomer vs. mixture |
| Conditions | Metalation with NaHMDS; model system: 3-bromofuran |
Why This Matters
Predictable regioselectivity minimizes purification burdens and enables sequential synthetic strategies that are not feasible with unsubstituted furan.
- [1] Zhao, H.; Dankwardt, J. W.; Koenig, S. G.; Singh, S. P. Directed metalation and regioselective functionalization of 3-bromofuran and related heterocycles with NaHMDS. Tetrahedron Lett. 2012, 53 (2), 166-169. View Source
